molecular formula C7H7NO4 B3281042 Methyl 5-hydroxypyridine-2-carboxylate 1-oxide CAS No. 727736-62-1

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide

Cat. No. B3281042
CAS RN: 727736-62-1
M. Wt: 169.13 g/mol
InChI Key: JCJGBFFYKMMWHX-UHFFFAOYSA-N
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Description

“Methyl 5-hydroxypyridine-2-carboxylate 1-oxide” is a phenolic acid that can be found in the stems of Mahonia fortune . It exhibits NO inhibitory effects in vitro .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, 2-methylpyridines, was synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H7NO3 . Its molecular weight is 153.14 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, a related enzyme, 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, catalyzes the chemical reaction of 3-hydroxy-2-methylpyridine-5-carboxylate .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid or liquid . It has a melting point of 193.5-195.5°C .

Safety and Hazards

“Methyl 5-hydroxypyridine-2-carboxylate 1-oxide” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

properties

IUPAC Name

methyl 5-hydroxy-1-oxidopyridin-1-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7(10)6-3-2-5(9)4-8(6)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJGBFFYKMMWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=[N+](C=C(C=C1)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of methyl 5-hydroxypyridin-2-carboxylate (5.30 g) in dichloromethane (75 ml), m-chloroperbenzoic acid (>65%, 11.0 g) is added under ice-cooling, and the mixture is stirred at room temperature for 5 hours. The reaction solution is concentrated under reduced pressure. The residue is suspended in ethyl acetate and collected by filtration to give the title compound (4.62 g). Mother liquor is concentrated under reduced pressure and the resulting residue is purified by silica gel column chromatography (eluent: chloroform to methanol/chloroform=1/5). The resulting solid is suspended in ethyl acetate/diethyl ether and collected by filtration to give the title compound (0.68 g).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-hydroxypyridine-2-carboxylate 1-oxide
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Reactant of Route 6
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Methyl 5-hydroxypyridine-2-carboxylate 1-oxide

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